molecular formula C17H20N2O B1676451 Methyldymron CAS No. 42609-73-4

Methyldymron

Cat. No. B1676451
CAS RN: 42609-73-4
M. Wt: 268.35 g/mol
InChI Key: FMINYZXVCTYSNY-UHFFFAOYSA-N
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Description

Methyldymron is a chemical compound with the molecular formula C17H20N2O . It is also known by other names such as 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, 3-(α,α-Dimethylbenzyl)-1-methyl-1-phenylurea, and N-Methyl-N′-(1-methyl-1-phenylethyl)-N-phenylurea .


Molecular Structure Analysis

The IUPAC Standard InChI for Methyldymron is InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)20(4)17(21)19-18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) . This indicates the molecular structure of the compound .


Physical And Chemical Properties Analysis

Methyldymron is a powder with an off-white color . It has a molecular weight of 268.35 g/mol . The melting point is reported to be 72 °C .

Scientific Research Applications

Genome-Wide DNA Methylation Analysis

Methyldymron is instrumental in research involving DNA methylation (DNAm) in clinical studies. This includes genome-wide DNAm analysis using technologies like Illumina HumanMethylation 450K BeadChip, aimed at identifying differential methylation at CpG sites among various phenotypic groups. Such studies are significant for understanding genetic influences on diseases and development (Wright et al., 2016).

Methylation in Aging Studies

Methyldymron also plays a role in aging studies. For instance, a methylome-wide association study (MWAS) on aging, involving over 700 subjects, utilized next-generation sequencing of the methyl-CpG-enriched genomic fraction from blood. This study identified differentially methylated regions (DMRs) associated with aging, providing insights into age-related diseases and potential therapeutic targets (McClay et al., 2014).

Photodynamic Therapy and Microbial Infection

In the field of photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT), Methyldymron derivatives like methylene blue have been used due to their low human toxicities and efficient photosensitizing properties. This includes clinical applications in cancer and microbial infection treatment (Wainwright, 2005).

Forensic Sciences

DNA methylation, where Methyldymron can be a factor, is increasingly recognized in forensic sciences. The analysis of differentially methylated regions (tDMRs) in DNA methylation profiles is being utilized to identify biological fluids and tissues at crime scenes, and to determine the sex, age, and phenotype of donors (Kader & Ghai, 2015).

Environmental Science

Methyldymron-related compounds, like tribenuron-methyl, are studied for their environmental impact. For example, the efficacy of embedded tribenuron-methyl herbicides in field-grown vegetable crops infested by weeds was investigated to develop more environmentally friendly and effective plant protection methods (Volova et al., 2020).

Schizophrenia Research

Methyldymron compounds have been implicated in schizophrenia research, particularly in methylome-wide association studies that seek to identify DNA methylation biomarkers in blood, thus suggesting novel strategies for disease management (Åberg et al., 2014).

Biodegradation and Bioremediation

The biodegradation of Methyldymron-related compounds, such as tribenuron methyl, mediated by microbial activity, is a significant area of study. Research focuses on understanding the mechanisms behind this process and its application in bioremediation of polluted environments (Wang et al., 2012).

Cancer Biomarker Research

In cancer research, the clinical application of methylated DNA sequences as biomarkers is being explored. Methyldymron-related studies have contributed to identifying potential cancer biomarkers through the analysis of DNA methylation patterns (Kagan et al., 2007).

Safety And Hazards

Methyldymron is classified as an eye irritant (Category 2A), according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Methyldymron .

properties

IUPAC Name

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMINYZXVCTYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058100
Record name Methyldymron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyldymron

CAS RN

42609-73-4
Record name Methyldymron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42609-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldymron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldymron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDYMRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
P Johnen, S Zimmermann, M Betz… - Pest Management …, 2022 - Wiley Online Library
… Methiozolin, oxaziclomefone and methyldymron also competed with the FITC-cinmethylin in … of cinmethylin, methiozolin, oxaziclomefone, methyldymron and cumyluron to the active site …
Number of citations: 4 onlinelibrary.wiley.com
A Yamamoto, A Matsunaga, M Ohto, E Mizukami… - Analyst, 1995 - pubs.rsc.org
… containing 1 ppm of methyldymron … methyldymron shows maximum and no absorption, respectively. The presence of MEP led to a lack of clarity of the elutioq profiles of methyldymron. …
Number of citations: 13 pubs.rsc.org
R Kato, K Ito, K Sue, H Okumura, T Hattori - Analytical Letters, 2022 - Taylor & Francis
… The NH proton peak of methyldymron did not shift in the presence of all anions investigated … methyldymron form hydrogen bonds with chloride ions in acetonitrile. Since methyldymron …
Number of citations: 2 www.tandfonline.com
ASH Derbalah, N Nakatani, H Sakugawa - Geochemical Journal, 2003 - jstage.jst.go.jp
… In the most crops in agricultural fields, isoprothiolane, flutolanil, are used to control a wide range of fungal diseases and methyldymron and terbucarb are used for weed control. …
Number of citations: 68 www.jstage.jst.go.jp
T Ohkura, T Takechi, S Deguchi, T Ishimaru… - Japanese Journal of …, 1994 - hero.epa.gov
The simultaneous determination of phenylurea and carbamate herbicides (diuron, linuron, siduron, methyldymron, chlorpropham, and swep) in water was studied using FRIT/fast atom …
Number of citations: 8 hero.epa.gov
H Murayama, H Mukai, H Mitobe, N Moriyama - Analytical sciences, 2000 - jstage.jst.go.jp
A conventional method for the quantitative and simultaneous analysis of a large number of pesticides was proposed using a combination of commercial extraction disks and a quartz-…
Number of citations: 19 www.jstage.jst.go.jp
M Shinomiya - International Journal of Environmental Analytical …, 2013 - Taylor & Francis
A multi-residue method using liquid chromatography coupled to triple quadrupole tandem mass spectrometry (LC-MS/MS), associated with solid-phase extraction (SPE), was developed …
Number of citations: 4 www.tandfonline.com
K Kawata, T Asada, K Oikawa… - Journal of AOAC …, 2005 - academic.oup.com
Agas chromatographic/mass spectrometric (GS/MS) method was developed for the multiple determination of pesticides in sediment. The investigated pesticides included 85 compounds…
Number of citations: 20 academic.oup.com
S Tresch, M Heilmann, N Christiansen, R Looser… - Phytochemistry, 2012 - Elsevier
The trifluoromethanesulphonanilides mefluidide and perfluidone are used in agriculture as plant growth regulators and herbicides. Despite the fact that mefluidide and perfluidone have …
Number of citations: 65 www.sciencedirect.com
H Chikushi, K Hirota, N Yoshida, T Edamura, K Toda - Talanta, 2009 - Elsevier
Here, a simple new method is proposed to evaluate water for the presence of pesticides. Specifically, pesticides for golf link maintenance were used as the targets for this investigation. …
Number of citations: 14 www.sciencedirect.com

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